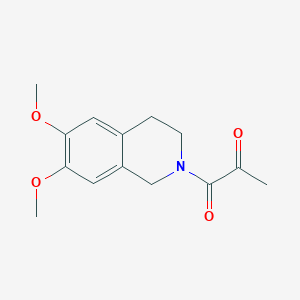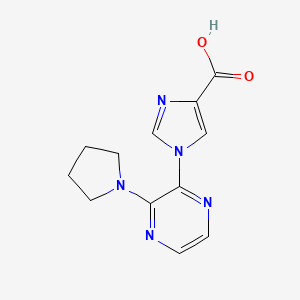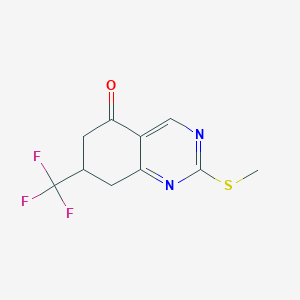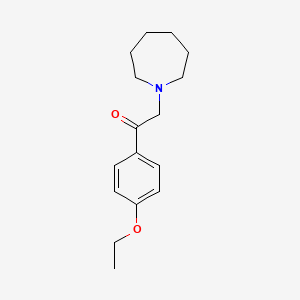
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a phenyl group substituted with an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
2-(Piperidin-1-yl)-1-(4-ethoxyphenyl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of azepane.
2-(Morpholin-4-yl)-1-(4-ethoxyphenyl)ethan-1-one: Contains a morpholine ring instead of azepane.
2-(Pyrrolidin-1-yl)-1-(4-ethoxyphenyl)ethan-1-one: Features a five-membered pyrrolidine ring.
Uniqueness
2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one is unique due to the presence of the seven-membered azepane ring, which may confer distinct chemical and biological properties compared to its analogs with different ring sizes.
属性
CAS 编号 |
88675-32-5 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H23NO2/c1-2-19-15-9-7-14(8-10-15)16(18)13-17-11-5-3-4-6-12-17/h7-10H,2-6,11-13H2,1H3 |
InChI 键 |
WAATZWQHJLXBGM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




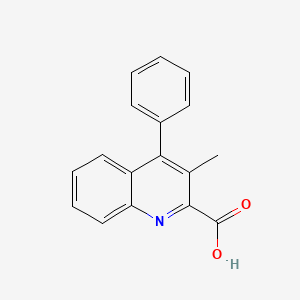
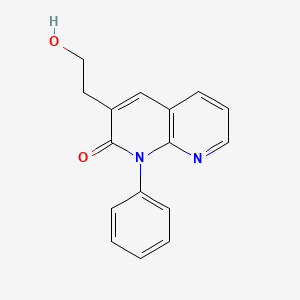

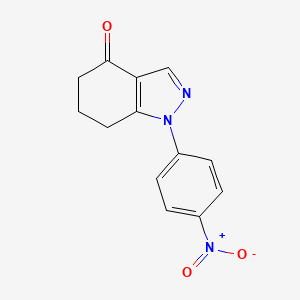
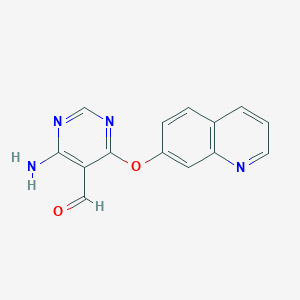
![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)
